molecular formula C18H14Cl3F4N3O B12373483 Sdh-IN-8

Sdh-IN-8

Cat. No.: B12373483
M. Wt: 470.7 g/mol
InChI Key: UPRYCYWDTNFILW-UHFFFAOYSA-N
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Description

Sdh-IN-8: is a potent inhibitor of succinate dehydrogenase, an enzyme that plays a crucial role in both the tricarboxylic acid cycle and the mitochondrial electron transport chain. This compound has demonstrated significant fungicidal properties and is primarily used in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Sdh-IN-8 involves a series of chemical reactions that typically include halogenation, nucleophilic substitution, and cyclization. The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: : Sdh-IN-8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or to study its properties in different contexts .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .

Major Products: : The major products formed from these reactions are often derivatives of this compound that retain the core structure but have modified functional groups. These derivatives are used to study the structure-activity relationship and to develop more potent inhibitors .

Scientific Research Applications

Chemistry: : In chemistry, Sdh-IN-8 is used to study the inhibition of succinate dehydrogenase and its effects on the tricarboxylic acid cycle. It serves as a model compound for developing new inhibitors with improved properties .

Biology: : In biological research, this compound is used to investigate the role of succinate dehydrogenase in cellular respiration and energy metabolism. It helps in understanding the enzyme’s function and its impact on various biological processes .

Medicine: : In medical research, this compound is explored for its potential therapeutic applications, particularly in treating diseases related to mitochondrial dysfunction. It is also studied for its antifungal properties and potential use in developing new antifungal drugs .

Industry: : In the industrial sector, this compound is used in the development of fungicides for agricultural applications. Its ability to inhibit succinate dehydrogenase makes it an effective agent against various plant pathogens .

Mechanism of Action

Sdh-IN-8 exerts its effects by binding to the active site of succinate dehydrogenase, thereby inhibiting its activity. This inhibition disrupts the tricarboxylic acid cycle and the mitochondrial electron transport chain, leading to reduced energy production in cells. The molecular targets of this compound include the flavoprotein subunit of succinate dehydrogenase, which is essential for the enzyme’s catalytic activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H14Cl3F4N3O

Molecular Weight

470.7 g/mol

IUPAC Name

N-cyclopropyl-N-[3,3-dichloro-2-(4-chloro-2-fluorophenyl)prop-2-enyl]-3-(difluoromethyl)-5-fluoro-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C18H14Cl3F4N3O/c1-27-17(25)13(14(26-27)16(23)24)18(29)28(9-3-4-9)7-11(15(20)21)10-5-2-8(19)6-12(10)22/h2,5-6,9,16H,3-4,7H2,1H3

InChI Key

UPRYCYWDTNFILW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)F)C(=O)N(CC(=C(Cl)Cl)C2=C(C=C(C=C2)Cl)F)C3CC3)F

Origin of Product

United States

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